2-Chloroquinolin-8-amine
Overview
Description
2-Chloroquinolin-8-amine is a chemical compound belonging to the quinoline family, characterized by a chlorine atom at the second position and an amine group at the eighth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-Chloroquinolin-8-amine is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
This compound interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity
Biochemical Pathways
The PI3K/AKT/mTOR pathway, affected by this compound, is a key signaling pathway in cells. Alterations in this pathway can lead to changes in cell growth, proliferation, and survival . The downstream effects of these changes can have significant impacts on cellular function and health.
Pharmacokinetics
It has been suggested that compounds similar to this compound satisfy the adme profile . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
One of the compounds similar to this compound has been found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value (ic50) of 294 μM .
Biochemical Analysis
Biochemical Properties
2-Chloroquinolin-8-amine plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to interact with proteins involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . The compound exhibits binding interactions with these proteins, potentially inhibiting their activity and thereby affecting downstream signaling processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated antiproliferative activity against non-small cell lung cancer cell lines, such as A549, by inhibiting key signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific proteins within the PI3K/AKT/mTOR pathway, inhibiting their activity and disrupting the signaling cascade . This inhibition can lead to changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis. Additionally, molecular docking studies have revealed that this compound has a high affinity for these proteins, further supporting its role as an effective inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on cancer cell lines over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity with minimal adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to nucleotide synthesis and energy metabolism . The compound’s interactions with enzymes such as cytochrome P450 can influence its metabolic stability and bioavailability, impacting its overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its therapeutic effects . The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, potentially increasing its efficacy against certain types of cancer cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize within the cytoplasm and nucleus, where it can interact with key signaling molecules and transcription factors . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its sites of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinolin-8-amine typically involves the chlorination of quinoline followed by amination. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent like phosphorus oxychloride and dimethylformamide to introduce the chlorine atom at the second position. The resulting 2-chloroquinoline is then subjected to nucleophilic substitution with an amine source to introduce the amine group at the eighth position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorine atom can be reduced to form 2-aminoquinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium thiolate, primary or secondary amines, and alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-aminoquinoline.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-Chloroquinolin-8-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Used in the production of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the amine group at the eighth position.
8-Aminoquinoline: Lacks the chlorine atom at the second position.
2-Chloroquinolin-3-yl derivatives: Have different substituents at the third position.
Uniqueness: 2-Chloroquinolin-8-amine is unique due to the presence of both the chlorine atom and the amine group, which contribute to its distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects .
Properties
IUPAC Name |
2-chloroquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHMCZLKPVRCEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323744 | |
Record name | 2-chloroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-11-2 | |
Record name | 7461-11-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroquinolin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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